REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1.[CH:14]1N=CN(C(N2C=NC=C2)=O)C=1.CO>CN(C=O)C>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:8]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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CSC1=CC=C(C=C1)CCC(=O)O
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Name
|
|
Quantity
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17 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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1.24 g
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Type
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reactant
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Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir at room temperature for ˜45 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir for an additional 1 h
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
after which time it was extracted with EtOAc (3×50 mL) and brine (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous Na2SO4(s)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, gradient elution mixture: 10% EtOAc in Hexanes to 100% EtOAc)
|
Reaction Time |
45 min |
Name
|
|
Type
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product
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Smiles
|
CSC1=CC=C(C=C1)CCC(=O)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.771 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |